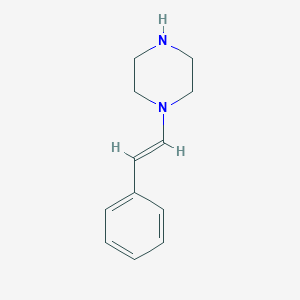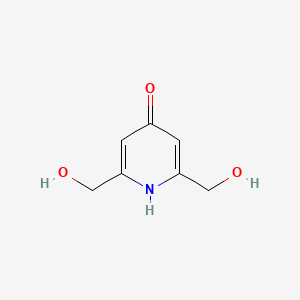
2,6-Bis(hydroxymethyl)pyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(hydroxymethyl)pyridin-4(1H)-one is a chemical compound that features a pyridine ring substituted with two hydroxymethyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one typically involves the reaction of pyridine-2,6-dicarbaldehyde with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the aldehyde groups are converted to hydroxymethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
2,6-Bis(hydroxymethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxymethyl groups.
Major Products
Oxidation: The major product is 2,6-bis(carboxy)pyridin-4(1H)-one.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridin-4(1H)-one derivatives.
科学的研究の応用
2,6-Bis(hydroxymethyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of chelating agents.
Industry: The compound can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This can influence the reactivity and stability of the metal complexes formed. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: This compound has similar coordination properties but features imidazole groups instead of hydroxymethyl groups.
2,6-Bis(1′-methylbenzimidazolyl)pyridine: Another similar compound used in coordination chemistry with different substituents.
Uniqueness
2,6-Bis(hydroxymethyl)pyridin-4(1H)-one is unique due to its specific substitution pattern, which allows for versatile chemical modifications and applications. Its hydroxymethyl groups provide sites for further functionalization, making it a valuable building block in synthetic chemistry.
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
2,6-bis(hydroxymethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO3/c9-3-5-1-7(11)2-6(4-10)8-5/h1-2,9-10H,3-4H2,(H,8,11) |
InChIキー |
SECXCXPABCSNQV-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=CC1=O)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-](/img/structure/B13787833.png)
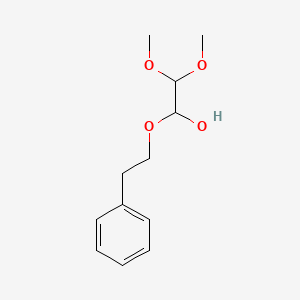
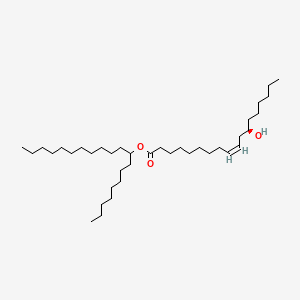
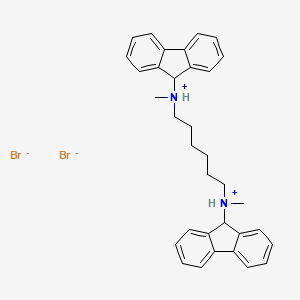
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)

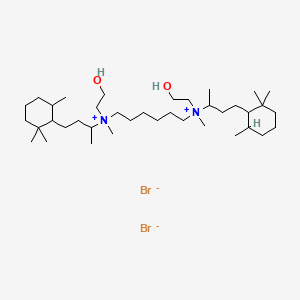
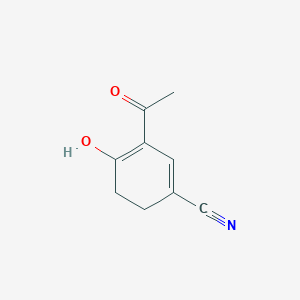
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)

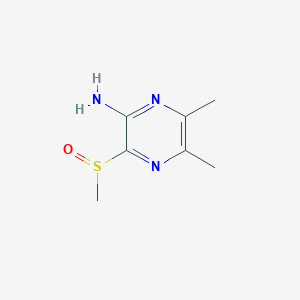
![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)
